Zindoxifene

Catalog No.
S547803
CAS No.
86111-26-4
M.F
C21H21NO4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zindoxifene

CAS Number

86111-26-4

Product Name

Zindoxifene

IUPAC Name

[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3

InChI Key

KSZGVNZSUJHOJA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C

Solubility

Soluble in DMSO

Synonyms

5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole, D 16726, D-16762, zindoxifene

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C

Description

The exact mass of the compound Zindoxifene is 351.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of phenylindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Breast Cancer

    Zindoxifene is a stereoisomer of tamoxifen, a medication used to treat and prevent estrogen receptor-positive breast cancer. Tamoxifen is metabolized in the body to endoxifen, which is considered the most active metabolite. Zindoxifene itself has weak estrogenic and antiestrogenic properties, but some research has explored its potential use as an alternative to tamoxifen, particularly for patients who experience side effects from tamoxifen. One study looked at the levels of endoxifen, another active metabolite of tamoxifen, in patients taking tamoxifen and found some promise for Zindoxifene as an alternative (). However, more research is needed to determine its efficacy and safety compared to tamoxifen.

  • Bipolar Disorder

    In India, Zindoxifene has been approved for the treatment of acute mania in bipolar disorder. There is limited research available outside of India on this application. One small study did show promise for Zindoxifene in treating mania, but further investigation is needed (). The vast majority of research on bipolar disorder focuses on other medications.

Zindoxifene is a nonsteroidal compound that was initially developed as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer. It is structurally related to triphenylethylene derivatives, which are known for their ability to bind estrogen receptors and modulate their activity. Despite its promising properties, Zindoxifene did not succeed in clinical trials for breast cancer treatment but has been explored for other therapeutic applications, particularly in osteoporosis and other estrogen-related conditions .

Typical of compounds with similar structures. These include:

  • Reduction Reactions: Zindoxifene can be synthesized through titanium-induced reductive cyclization of acylamino carbonyl compounds, leading to various structural analogs .
  • Nucleomethylation: This compound can also be synthesized via palladium-catalyzed nucleomethylation, which has been applied in the development of related compounds such as bazedoxifene .
  • Reactivity in Aqueous Systems: The synthesis processes often utilize aqueous solvent systems and are conducted under open-air conditions, which influences the reactivity and stability of the compound .

The synthesis of Zindoxifene involves several methodologies:

  • Titanium-Induced Cyclization: This method employs highly reactive titanium on graphite to facilitate the cyclization of acylamino carbonyl compounds into Zindoxifene and its analogs .
  • Palladium-Catalyzed Reactions: Another approach includes palladium-catalyzed nucleomethylation of alkynes, which has been utilized for synthesizing Zindoxifene alongside other compounds targeting similar biological pathways .
  • Aqueous Solvent Systems: The reactions are typically performed in aqueous environments, which helps control reaction conditions and product stability .

While Zindoxifene was primarily developed for breast cancer treatment, its applications have expanded into:

  • Osteoporosis Treatment: Due to its SERM properties, Zindoxifene has been investigated for use in osteoporosis management by mimicking estrogen's protective effects on bone density.
  • Research Tool: It serves as a valuable compound in research settings for studying estrogen receptor modulation and the mechanisms underlying estrogen-related diseases .

Zindoxifene interacts with various biological targets beyond estrogen receptors:

  • Selective Estrogen Receptor Modulation: Its unique binding profile allows it to act differently across various tissues, potentially offering benefits in conditions where traditional estrogens may pose risks.
  • Co-regulator Interaction: The activity of Zindoxifene is influenced by co-regulatory proteins that either enhance or suppress its effects on gene expression related to estrogen signaling pathways .

Zindoxifene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural SimilarityPrimary UseUnique Features
TamoxifenTriphenylethyleneBreast cancer treatmentWell-established clinical efficacy
BazedoxifeneTriphenylethyleneOsteoporosis treatmentHigher selectivity for estrogen receptors
ArzoxifeneTriphenylethyleneBreast cancer treatmentDeveloped from similar research lineage
ClomipheneTriphenylethyleneInfertility treatmentMixed agonist/antagonist properties

Zindoxifene's uniqueness lies in its specific binding characteristics and the balance between its estrogenic and antiestrogenic activities, which may offer tailored therapeutic options compared to these other compounds .

Molecular Formula and Composition (C21H21NO4)

Zindoxifene is an organic compound with the molecular formula C21H21NO4 [1] [2]. The compound has a molecular weight of 351.4 grams per mole [1] [3] [4], with a precise monoisotopic mass of 351.147058 daltons [1]. According to the International Union of Pure and Applied Chemistry nomenclature, zindoxifene is systematically named as 4-(5-acetoxy-1-ethyl-3-methyl-1H-indol-2-yl)phenyl acetate [1] [2]. The compound is registered under the Chemical Abstracts Service number 86111-26-4 [1] [3].

The molecular composition consists of twenty-one carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [2]. This composition reflects the complex heterocyclic structure that characterizes this selective estrogen receptor modulator. The compound belongs to the broader class of 2-phenylindole derivatives, which serve as parent structures for various non-steroidal selective estrogen receptor modulators [5] [6].

ParameterValue
Molecular FormulaC21H21NO4 [1]
Molecular Weight (g/mol)351.4 [1] [3]
Monoisotopic Mass (dalton)351.147058 [1]
Chemical Name (IUPAC)4-(5-acetoxy-1-ethyl-3-methyl-1H-indol-2-yl)phenyl acetate [1]
CAS Registry Number86111-26-4 [1] [3]

Structural Characteristics and Functional Groups

2-Phenylindole Core Structure

The fundamental architecture of zindoxifene is built upon a 2-phenylindole core structure [5] [6]. This bicyclic aromatic system consists of an indole ring fused with a phenyl substituent at the 2-position [5] [7]. The 2-phenylindole framework represents a crucial structural motif found in numerous biologically active compounds and serves as the parent structure for several selective estrogen receptor modulators, including bazedoxifene and pipendoxifene [6].

The indole portion of the molecule consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic compound [5]. The presence of the nitrogen atom within the five-membered ring contributes to the electron-rich character of the indole system [8]. The phenyl group attached at the 2-position of the indole ring extends the conjugated π-electron system, influencing both the electronic properties and the overall molecular geometry [5] [7].

Acetoxy Group Positions and Reactivity

Zindoxifene contains two acetoxy functional groups positioned strategically within the molecular framework [1] [2]. These acetoxy groups have the general formula -OCOCH3 and represent acetylated hydroxyl groups [9]. The first acetoxy group is located at the 5-position of the indole ring system, while the second acetoxy group is positioned at the 4'-position of the phenyl ring [1] [2].

The acetoxy functional groups are characterized by their ester linkage, consisting of an oxygen atom bonded to an acetyl group (CH3CO-) [9]. These groups serve as protecting groups for hydroxyl functionalities and can undergo hydrolysis under appropriate conditions to regenerate the corresponding hydroxyl groups [9]. The reactivity of acetoxy groups makes them susceptible to nucleophilic attack, particularly under basic or acidic conditions [9] [10].

The positioning of these acetoxy groups influences the overall polarity and reactivity of the molecule [11] [12]. The presence of these electron-withdrawing groups affects the electron density distribution throughout the aromatic system, potentially influencing the compound's interactions with biological targets [13] [12].

Ethyl and Methyl Substituents

The zindoxifene structure incorporates two alkyl substituents that contribute to its unique pharmacological profile [1] [2]. An ethyl group (-CH2CH3) is attached to the nitrogen atom at the 1-position of the indole ring [1] [2]. This N-ethyl substitution pattern is common among indole derivatives and influences both the electronic properties and the spatial arrangement of the molecule [14] [7].

A methyl group (-CH3) is positioned at the 3-position of the indole ring [1] [2]. This substitution pattern affects the steric environment around the indole core and contributes to the overall three-dimensional structure of the molecule [14]. The combination of the N-ethyl and 3-methyl substituents creates a specific substitution pattern that distinguishes zindoxifene from other 2-phenylindole derivatives [6].

Structural ComponentPosition/DescriptionFormula
2-Phenylindole CoreCentral bicyclic aromatic systemC14H9N (base structure) [5]
Acetoxy GroupsPositions 5 (indole) and 4' (phenyl)-OCOCH3 [1] [9]
Ethyl SubstituentN-1 position of indole ring-CH2CH3 [1] [2]
Methyl SubstituentC-3 position of indole ring-CH3 [1] [2]
Nitrogen PositionN-1 in indole coreN [5]
Total Acetoxy GroupsTwo (-OCOCH3) groups2 × C2H3O2 [1]

Physicochemical Properties

Molecular Weight (351.4 g/mol) and Physical State

Zindoxifene has a molecular weight of 351.4 grams per mole [1] [3] [4], which places it within the typical range for small molecule pharmaceutical compounds. The compound exists as a solid at room temperature and is commonly supplied in powder form [4] [15]. The physical state reflects the strong intermolecular forces present in the crystalline structure, including van der Waals interactions and potential hydrogen bonding between molecules [16] [11].

The molecular weight of 351.4 g/mol is consistent with the calculated value based on the molecular formula C21H21NO4 [1] [2]. This molecular weight influences various physicochemical properties, including membrane permeability and distribution characteristics [11]. The solid state of zindoxifene at ambient conditions indicates relatively strong intermolecular attractions that must be overcome during melting or dissolution processes [11] [17].

Solubility Parameters and Partition Coefficients

The solubility characteristics of zindoxifene are influenced by its molecular structure, particularly the presence of both hydrophilic and lipophilic regions [18] [19]. The acetoxy groups and the aromatic ring systems contribute to different solubility behaviors in various solvents [4]. Partition coefficients, which describe the distribution of a compound between two immiscible solvents, are critical parameters for understanding the compound's behavior in biological systems [19] [20].

The octanol-water partition coefficient is particularly important for predicting membrane permeability and distribution in biological systems [19] [21]. The presence of the 2-phenylindole core structure suggests significant lipophilic character, while the acetoxy groups may provide some hydrophilic interactions [9] [19]. The balance between these structural elements determines the overall partition behavior and influences the compound's pharmacokinetic properties [18] [21].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about zindoxifene [8]. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of both the indole and phenyl rings, as well as distinct patterns for the ethyl and methyl substituents [8] [22]. The acetoxy groups would contribute additional signals in the aliphatic region of the spectrum [8].

The aromatic region of the proton NMR spectrum would typically display multiple signals corresponding to the different aromatic environments within the 2-phenylindole framework [8]. The ethyl substituent would appear as a characteristic ethyl pattern with triplet and quartet signals, while the methyl group would appear as a singlet [8]. The acetoxy groups would contribute acetyl signals in the form of singlets in the appropriate chemical shift range [8].

PropertyValue/Description
Molecular Weight351.4 g/mol [1] [3]
Physical StateSolid (powder form) [4] [15]
Purity (Available)>98% (HPLC) [4]
Storage Temperature-20°C [4]
SMILES NotationCCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C [2]
InChI KeyKSZGVNZSUJHOJA-UHFFFAOYSA-N [2]

Crystal Structure Analysis

X-Ray Diffraction Data

While specific crystallographic data for zindoxifene are not extensively documented in the available literature, X-ray diffraction studies provide fundamental information about crystal structures [23]. X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms within the crystal lattice [23] [24]. The technique involves directing X-rays at crystalline samples and analyzing the diffraction patterns to determine structural parameters [23].

For organic compounds similar to zindoxifene, X-ray diffraction typically reveals information about bond lengths, bond angles, and the overall molecular conformation in the solid state [23] [24]. The technique is particularly valuable for understanding how molecules pack together in the crystal structure and identifying any intermolecular interactions that may be present [24] [25].

Molecular Packing and Intermolecular Interactions

The molecular packing in organic crystals involves various types of intermolecular interactions, including van der Waals forces, hydrogen bonding, and π-π stacking interactions [16] [26] [25]. For compounds containing indole ring systems, π-π stacking interactions between aromatic rings are commonly observed [26] [25]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material [25].

The presence of acetoxy groups in zindoxifene may facilitate intermolecular hydrogen bonding interactions [16] [27]. The carbonyl oxygen atoms of the acetoxy groups can serve as hydrogen bond acceptors, while any available hydrogen atoms on neighboring molecules could act as donors [16] [28]. These interactions would contribute to the overall crystal packing arrangement and affect properties such as melting point and solubility [16] [11].

The molecular packing motif describes the characteristic pattern in which molecules orient relative to one another within the crystal structure [25]. Common packing motifs for aromatic compounds include herringbone arrangements, where molecules are arranged at angles to maximize intermolecular interactions [24] [25]. The specific packing motif adopted by zindoxifene would depend on the balance of different intermolecular forces and the molecular geometry [25].

Hermann-Mauguin Space Group and Unit Cell Parameters

Crystal structures are classified according to their space group symmetry, which describes the arrangement of symmetry elements within the crystal [29] [30]. The Hermann-Mauguin notation is the standard system for designating space groups and provides information about the lattice type and symmetry operations present in the crystal [29] [30]. There are 230 possible space groups in three dimensions, each with characteristic symmetry properties [29].

The space group designation begins with a letter indicating the lattice type: P for primitive, I for body-centered, F for face-centered, C for C-face centered, or R for rhombohedral [29] [30]. Following the lattice designation, additional symbols indicate the presence of rotation axes, mirror planes, glide planes, and other symmetry elements [30]. This information is crucial for understanding the complete three-dimensional structure of the crystal [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

351.14705815 g/mol

Monoisotopic Mass

351.14705815 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1IRS95M8DN

Other CAS

86111-26-4

Wikipedia

Zindoxifene

Dates

Modify: 2024-02-18
1: Stein RC, Dowsett M, Cunningham DC, Davenport J, Ford HT, Gazet JC, von Angerer E, Coombes RC. Phase I/II study of the anti-oestrogen zindoxifene (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study. Br J Cancer. 1990 Mar;61(3):451-3. PubMed PMID: 2328214; PubMed Central PMCID: PMC1971274.
2: Schneider MR, Schiller CD, Humm A, von Angerer E. Effect of zindoxifene on experimental prostatic tumours of the rat. J Cancer Res Clin Oncol. 1991;117(1):33-6. PubMed PMID: 1997466.
3: von Angerer E, Prekajac J, Berger M. The inhibitory effect of 5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole (D 16726) on estrogen-dependent mammary tumors. Eur J Cancer Clin Oncol. 1985 Apr;21(4):531-7. PubMed PMID: 3924626.
4: von Angerer E, Birnböck H, Kager M, Maucher A. The effect of a combination of zindoxifene and cisplatin on Dunning R3327-G prostatic carcinomas of the rat. J Cancer Res Clin Oncol. 1992;118(5):339-43. PubMed PMID: 1583065.
5: Alba E, Ragonesi G, Colla F, Mazzoleni A, Farina C. [Antiestrogen therapy in the treatment of breast neoplasms]. Minerva Ginecol. 2002 Jun;54(3):245-51. Review. Italian. PubMed PMID: 12063440.
6: Schneider MR, von Angerer E, Höhn W, Sinowatz F. Antitumor activity of antiestrogenic phenylindoles on experimental prostate tumors. Eur J Cancer Clin Oncol. 1987 Jul;23(7):1005-15. PubMed PMID: 3665986.
7: Csapo Z, Brand K, Schrott KM, Schwindl B. Prostatic acid phosphatase in the serially transplantable human prostatic tumor lines PC-82 and PC-EW. Urol Res. 1990;18(2):137-42. PubMed PMID: 2339482.
8: Jordan VC, Tormey DC. Antiestrogen therapy for breast cancer: current strategies and future prospects. Cancer Treat Res. 1988;39:97-110. Review. PubMed PMID: 2908611.
9: von Angerer E. Development of new drugs for endocrine tumour chemotherapy. Cancer Treat Rev. 1984 Mar;11 Suppl A:147-53. PubMed PMID: 6547370.
10: Hilgard P, Pohl J, Engel J. The development of alkylphosphocholines as signal transduction inhibitors: experimental and clinical challenges. J Cancer Res Clin Oncol. 1997;123(5):286-7. PubMed PMID: 9201252.
11: Birnböck H, Ringshandl R, von Angerer E. Chromatographic analysis of the new antiestrogen zindoxifene and its metabolites in biological material. J Chromatogr. 1987 Feb 20;414(1):235-41. PubMed PMID: 3571389.
12: Schiller CD, von Angerer E, Schneider MR. 6,7-Dihydro-4H-indolones: synthesis and biological properties. Arch Pharm (Weinheim). 1991 Oct;324(10):767-71. PubMed PMID: 1805709.
13: Robinson SP, Koch R, Jordan VC. In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo. Cancer Res. 1988 Feb 15;48(4):784-7. PubMed PMID: 3338076.

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